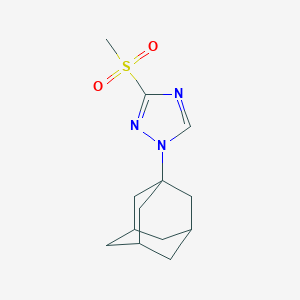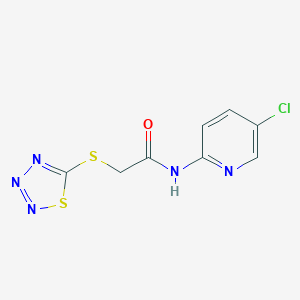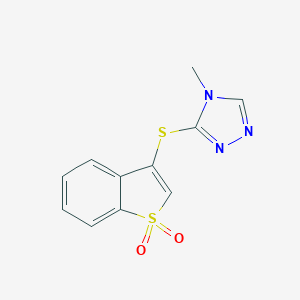
Isoindol-1-one, 3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-2,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoindol-1-one, 3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-2,3-dihydro- is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. It is a synthetic compound that has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of Isoindol-1-one, 3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-2,3-dihydro- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It may also work by blocking the growth of cancer cells.
Biochemical and Physiological Effects:
Isoindol-1-one, 3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-2,3-dihydro- has been shown to have anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of cancer cells. However, further studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Isoindol-1-one, 3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-2,3-dihydro- is that it is a synthetic compound, which means that it can be easily synthesized in the lab. This makes it a convenient compound to work with in experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of Isoindol-1-one, 3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-2,3-dihydro-. One direction is to further study its anti-inflammatory and analgesic effects, and to determine its potential as a treatment for pain and inflammation. Another direction is to study its potential as a treatment for cancer, and to determine how it works to inhibit the growth of cancer cells. Additionally, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects.
Méthodes De Synthèse
Isoindol-1-one, 3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-2,3-dihydro- is synthesized through a series of chemical reactions. The starting material is 2-phenylethanol, which is reacted with phosgene to form 2-phenylglyoxylic acid chloride. This compound is then reacted with 3-hydroxyisoindolin-1-one to form the desired product.
Applications De Recherche Scientifique
Isoindol-1-one, 3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-2,3-dihydro- has been studied for its potential applications in medicine. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propriétés
Nom du produit |
Isoindol-1-one, 3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-2,3-dihydro- |
|---|---|
Formule moléculaire |
C22H19NO3 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
3-hydroxy-2-(2-phenoxyethyl)-3-phenylisoindol-1-one |
InChI |
InChI=1S/C22H19NO3/c24-21-19-13-7-8-14-20(19)22(25,17-9-3-1-4-10-17)23(21)15-16-26-18-11-5-2-6-12-18/h1-14,25H,15-16H2 |
Clé InChI |
LABDXCGNMXYMDF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2CCOC4=CC=CC=C4)O |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2CCOC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249400.png)
![3-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249402.png)


![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)
![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249412.png)



![{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B249419.png)